(4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
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Overview
Description
(4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with furan-2-carbaldehyde and hydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Fluorine compounds: Compounds containing fluorine atoms that exhibit unique chemical properties.
Psychoactive plants: Plants that produce psychoactive effects through their chemical constituents.
Uniqueness
(4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H12ClN3O5 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
(4E)-1-(3-chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H12ClN3O5/c21-12-4-3-5-13(10-12)23-20(26)16(19(25)22-23)11-14-8-9-18(29-14)15-6-1-2-7-17(15)24(27)28/h1-11H,(H,22,25)/b16-11+ |
InChI Key |
HNTCXVBLNRGWHP-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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